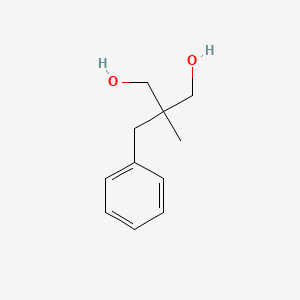

2-Benzyl-2-methyl-1,3-propanediol

Description

Structural Characteristics of 2-Benzyl-2-methyl-1,3-propanediol

This compound is a di-primary alcohol, meaning it possesses two hydroxyl (-OH) groups, each attached to a primary carbon. Its core is a propane (B168953) chain, and the central carbon (C2) is quaternary, bonded to a methyl group, a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH2-Ph), and two hydroxymethyl (-CH2OH) groups. This intricate, branched structure prevents the molecule from crystallizing easily, a characteristic common to many asymmetric or branched diols. dcc.com.tw

The synthesis of this compound typically proceeds from a corresponding substituted malonic ester, such as diethyl benzyl(methyl)malonate, which is then reduced to yield the diol. This synthetic route is a common strategy for producing 2,2-disubstituted-1,3-propanediols.

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2109-99-1 | sigmaaldrich.comchem960.com |

| Molecular Formula | C11H16O2 | sigmaaldrich.comchem960.com |

| Molecular Weight | 180.24 g/mol | chem960.com |

| Boiling Point | 334.4 °C at 760 mmHg | chem960.com |

| Density | 1.08 g/cm³ | chem960.com |

| Flash Point | 161.5 °C | chem960.com |

| Refractive Index | 1.544 | chem960.com |

Significance of Substituted 1,3-Propanediol (B51772) Scaffolds in Chemical Synthesis

The 1,3-propanediol scaffold is a versatile building block in organic chemistry, and its significance is magnified when substituents are introduced at the C2 position. These substituted diols are crucial for several reasons:

Polymer Science : Substituted 1,3-propanediols are key monomers in the synthesis of polyesters and polyurethanes. The nature of the substituent profoundly influences the properties of the resulting polymer. For instance, the branched structure of 2-methyl-1,3-propanediol (B1210203) (MPO) inhibits crystallization, leading to liquid polyester (B1180765) resins with excellent clarity and storage stability. dcc.com.tworgsyn.org This branching can enhance flexibility, improve solubility in organic solvents, and provide excellent weatherability and chemical resistance in coatings and composites. dcc.com.tw The presence of a bulky benzyl group, as in this compound, would be expected to further enhance these effects, particularly in modifying the glass transition temperature and mechanical properties of polymers.

Chemical Intermediates : The 1,3-diol motif is a common feature in many complex organic molecules and natural products. Substituted propanediols serve as crucial intermediates for synthesizing a wide range of compounds. The malonic ester synthesis, a classic method for forming carbon-carbon bonds, is frequently used to prepare C2-substituted diethyl malonates, which are direct precursors to the corresponding 1,3-propanediols. For example, 2-benzyl-1,3-propanediol (B49509) is used as a reagent in the synthesis of inhibitors for the HIV-1 protease. This highlights the role of these scaffolds in constructing biologically active molecules.

Emerging Research Trajectories for Branched Aliphatic Diols

The field of branched aliphatic diols is evolving, driven by the demand for high-performance and sustainable materials. Several key research trajectories are emerging:

Advanced Polymer Development : A primary focus is the synthesis of novel polyesters and polyurethanes with precisely controlled properties. By incorporating branched diols like MPO, researchers can create liquid resins that are easier to process and formulate at higher solids content. orgsyn.org There is significant interest in how different substituents affect polymer characteristics. Research on copolyesters made from secondary alcohol diols has shown that methyl branching can increase the glass transition temperature (Tg), reduce the rate of biodegradation, and increase hydrophobicity, making these materials suitable for applications like coatings.

Bio-based Monomers : With a growing emphasis on sustainability, a major research thrust is the development of synthetic routes to branched diols from renewable biomass sources. This involves the conversion of biomass-derived platform molecules into valuable monomers. Such bio-based diols are being investigated for the production of novel, renewable polyesters, aiming to replace fossil-fuel-derived materials in various markets.

New Applications : The unique properties imparted by branched diols are opening up new application areas beyond traditional plastics and resins. These diols are being explored for use in personal care products and cosmetics, where their low viscosity and good solubility are advantageous. dcc.com.tw Furthermore, their non-crystallizing nature makes them suitable as plasticizers and as intermediates for adhesives and sealants. dcc.com.tw

Structure

3D Structure

Properties

CAS No. |

2109-99-1 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-benzyl-2-methylpropane-1,3-diol |

InChI |

InChI=1S/C11H16O2/c1-11(8-12,9-13)7-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3 |

InChI Key |

XEDJJCRGHSVDKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)(CO)CO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Benzyl 2 Methyl 1,3 Propanediol

Reactions of Hydroxyl Functionalities

The two primary hydroxyl groups are nucleophilic and can undergo a variety of classical alcohol reactions. Their reactivity can be tailored to achieve mono- or di-functionalization.

The hydroxyl groups of 2-Benzyl-2-methyl-1,3-propanediol readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. Acetylation, a specific form of esterification, can be controlled to yield either mono- or diacetylated products. For instance, the reaction with acetic anhydride (B1165640) can produce 2-Benzyl-1,3-propanediol (B49509) Diacetate. chemicalbook.com

Enzymatic methods offer a pathway for asymmetric acetylation. Lipases, for example, are widely used in synthetic organic chemistry for their ability to catalyze reactions with high selectivity. researchgate.net In studies on analogous prochiral structures like 2-benzylpropane-1,3-diol and 2-methyl-1,3-propanediol (B1210203), lipases from sources such as Candida antarctica and Pseudomonas cepacia have been used to achieve kinetic resolution through enantioselective hydrolysis or acylation. researchgate.netresearchgate.net This approach can yield enantiomerically enriched mono-acetylated derivatives, which are valuable chiral building blocks.

Table 1: Esterification and Acetylation Reactions

| Reactant | Reagent | Product Type | Notes |

|---|---|---|---|

| This compound | Acetic Anhydride | Diacetate | A common method for producing the corresponding di-ester. chemicalbook.com |

| This compound | Carboxylic Acid (e.g., Mosher's acid) | Benzyl (B1604629) Ester | Can be facilitated by reagents like 2-benzyloxypyridine and methyl triflate. nih.gov |

| This compound | Vinyl Acetate (B1210297) / Lipase (B570770) | Monoacetate | Enzymatic acylation allows for asymmetric synthesis, producing chiral monoesters. researchgate.netresearchgate.net |

Achieving regioselectivity in the functionalization of a diol like this compound is a key synthetic challenge. While both hydroxyl groups are primary, the steric bulk of the neighboring benzyl and methyl groups can influence their accessibility. Regioselective sulfonylation or alkylation can be achieved by employing bulky reagents, specific catalysts, or protecting group strategies.

Alkylation to form ethers can be accomplished under various conditions. For example, benzyl ethers are commonly formed using benzyl bromide with a base, or through reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions, which is advantageous for sensitive substrates. nih.govorgsyn.org Enzymatic methods have also demonstrated high regioselectivity in related propanediols, affording mono-esters by targeting a specific hydroxyl group. researchgate.net Similar principles of catalyst-controlled or sterically-hindered reactions can be applied to achieve mono-sulfonylation or mono-alkylation of the target diol.

The 1,3-diol structure of the compound is ideal for the formation of six-membered cyclic acetals and ketals, known as 1,3-dioxanes. This reaction involves treating the diol with an aldehyde or a ketone under acidic catalysis, typically with azeotropic removal of water. organic-chemistry.org For example, reaction with benzaldehyde (B42025) would yield 5-benzyl-5-methyl-2-phenyl-1,3-dioxane. This transformation is not only a common method for protecting the diol functionality but also a way to introduce new stereocenters and build molecular complexity. nih.gov

Microwave-assisted, tandem bis-aldol reactions of ketones with paraformaldehyde, catalyzed by an acid in an aqueous medium, have been shown to produce 1,3-dioxanes in high yields, offering an environmentally benign route. organic-chemistry.org

Table 2: Formation of Cyclic Acetals

| Carbonyl Compound | Catalyst | Product | Reference |

|---|---|---|---|

| Aldehyde (R-CHO) | Acid (e.g., p-TsOH) | 5-Benzyl-5-methyl-2-R-1,3-dioxane | organic-chemistry.org |

| Ketone (R-CO-R') | Acid (e.g., p-TsOH) | 5-Benzyl-5-methyl-2-R-2-R'-1,3-dioxane | organic-chemistry.org |

| Paraformaldehyde | Polystyrenesulfonic acid | 5-Benzyl-5-methyl-1,3-dioxane | organic-chemistry.org |

Transformations Involving the Benzyl Moiety (e.g., Hydrogenation, Oxidation)

The benzyl group offers additional sites for chemical modification, distinct from the hydroxyl functionalities. The benzylic C-H bonds exhibit enhanced reactivity due to the stabilization of benzylic radicals, cations, and anions by the adjacent aromatic ring. wikipedia.org

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) can be used to remove the benzyl group, converting it to a methyl group and toluene. This debenzylation reaction transforms this compound into 2,2-dimethyl-1,3-propanediol (neopentyl glycol). sigmaaldrich.com

Oxidation: The benzylic position is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid can oxidize the benzylic methylene (B1212753) group to a carboxylic acid, yielding 2-carboxy-2-methyl-1,3-propanediol. wikipedia.org Milder, more selective reagents, such as a complex of chromium trioxide and 3,5-dimethylpyrazole, can oxidize the benzylic methylene to a carbonyl group, forming 2-benzoyl-2-methyl-1,3-propanediol. wikipedia.org

Halogenation: Radical halogenation, such as the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS), can introduce a bromine atom at the benzylic position. wikipedia.org

Table 3: Transformations of the Benzyl Moiety

| Reaction | Reagent(s) | Resulting Functional Group | Notes |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Debenzylation (forms methyl group) | Removes the entire benzyl substituent. |

| Strong Oxidation | KMnO₄ or conc. HNO₃ | Carboxylic Acid | Oxidizes the benzylic CH₂ to COOH. wikipedia.org |

| Selective Oxidation | CrO₃-dmpyz or IBX/DMSO | Ketone (Benzoyl group) | Oxidizes the benzylic CH₂ to a carbonyl. wikipedia.org |

| Bromination | N-Bromosuccinimide (NBS) | Benzylic Bromide | Introduces a bromine atom at the benzylic position. wikipedia.org |

Further Derivatization for Enhanced Chemical Utility (e.g., Carbonate Formation)

To enhance its utility, particularly in polymer chemistry, this compound can be converted into other derivatives, such as cyclic carbonates. The formation of a six-membered cyclic carbonate can be achieved by reacting the diol with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) (trichloromethyl chloroformate).

A patented method for a similar compound, 2-methyl-2-propyl-1,3-propanediol, describes its reaction with trichloromethyl chloroformate in an organic solvent, catalyzed by an organic amine (e.g., triethylamine), to yield the corresponding cyclic carbonate. google.com This process is reported to be high-yielding, safe, and suitable for industrial application. google.com Applying this methodology to this compound would produce 5-benzyl-5-methyl-1,3-dioxan-2-one, a valuable monomer for polycarbonate and polyurethane synthesis. gantrade.com

Advanced Analytical Methodologies for 2 Benzyl 2 Methyl 1,3 Propanediol Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopy provides fundamental insights into the molecular architecture of 2-Benzyl-2-methyl-1,3-propanediol, allowing for the unambiguous verification of its atomic connectivity and the identification of its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of its constituent atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are based on its distinct proton environments. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene (B1212753) protons of the benzyl group are diastereotopic due to the adjacent chiral center and would ideally appear as two separate signals, likely doublets of doublets (a so-called AB quartet), though they may also present as a singlet if the chiral influence is minimal. The two primary alcohol groups (-CH₂OH) are also diastereotopic and would be expected to show distinct signals, further split by the hydroxyl protons. The methyl group protons would yield a singlet, and the hydroxyl protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom. The carbons of the phenyl ring would produce signals in the aromatic region (δ 125-140 ppm). The quaternary carbon, the methyl carbon, the benzylic methylene carbon, and the two hydroxymethyl carbons would each give a characteristic signal. The chemical shifts can be predicted based on analogous structures like 2-methyl-1,3-propanediol (B1210203) and 2-methyl-2-propyl-1,3-propanediol. chemicalbook.comchemicalbook.comucla.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (C₆H₅) | ~7.2-7.4 (m) | ~126-138 |

| Benzyl-CH₂ | ~2.8 (s) | ~40-45 |

| Quaternary-C | - | ~40-45 |

| Methyl-CH₃ | ~0.9 (s) | ~20-25 |

| Hydroxymethyl-CH₂OH | ~3.5 (d), ~3.6 (d) | ~70 |

| Hydroxyl-OH | Variable (br s) | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₆O₂), the molecular weight is 180.24 g/mol . In electron impact (EI) ionization, the molecular ion peak [M]⁺ at m/z 180 would be expected, although it may be weak in alcohols.

The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for alcohols include the cleavage of bonds alpha to the oxygen atom. libretexts.org A prominent fragmentation for benzyl compounds is the cleavage of the benzylic C-C bond, which would lead to the formation of a stable tropylium (B1234903) ion at m/z 91. thieme-connect.de Other expected fragments would arise from the loss of water ([M-H₂O]⁺), a hydroxymethyl group ([M-CH₂OH]⁺), or other small neutral molecules. docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₁H₁₄O]⁺ | Loss of H₂O |

| 149 | [C₁₀H₁₃O]⁺ | Loss of CH₂OH |

| 91 | [C₇H₇]⁺ | Benzylic cleavage to form tropylium ion |

| 89 | [C₆H₉O]⁺ | Loss of benzyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol groups, with the broadening due to hydrogen bonding. libretexts.orglumenlearning.com

The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will be observed just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching of the primary alcohol groups will produce a strong band between 1000 and 1260 cm⁻¹. lumenlearning.com

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600-3200 (broad, strong) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1260-1000 (strong) | C-O stretch | Primary Alcohol |

| 900-675 | C-H bend | Aromatic (out-of-plane) |

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a suitable technique for assessing the purity of volatile compounds. Due to the relatively low volatility of diols, derivatization is often employed to convert the polar hydroxyl groups into more volatile ethers or esters prior to analysis. oiv.int For instance, silylation with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the diol into its more volatile disilyl ether. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. oiv.int The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantioseparation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) can be used to determine the purity of the compound. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.cominternationaljournalssrg.org Detection is typically achieved using a refractive index (RI) detector, as the compound lacks a strong chromophore, or a UV detector at a lower wavelength (~210 nm).

Enantioseparation: Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral HPLC is the method of choice for separating these enantiomers. This can be achieved either by direct or indirect methods.

Direct Separation: This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of chiral alcohols. sigmaaldrich.com

Indirect Separation: This method involves derivatizing the enantiomeric diol with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as silica (B1680970) gel or C18. mdpi.com The choice of derivatizing agent is crucial for achieving good separation. scirp.org

The relative peak areas in the chromatogram from a chiral separation can be used to determine the enantiomeric excess (ee) of a sample.

Determination of Enantiomeric Excessrsc.org

The determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules such as this compound. This analysis quantifies the purity of a sample with respect to its enantiomers. Advanced analytical methodologies, primarily chiral chromatography, are employed for this purpose. These techniques are capable of separating the enantiomers, allowing for their individual detection and quantification.

The most common approaches for determining the enantiomeric excess of chiral diols and their derivatives involve High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both utilizing a chiral stationary phase (CSP). The choice of the CSP is paramount as it dictates the separation efficiency. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols and their derivatives.

In many instances, derivatization of the diol is performed prior to chromatographic analysis to enhance the separation and detection. For example, the hydroxyl groups can be esterified with a chiral or achiral reagent to form diastereomers or to improve the volatility and thermal stability of the analyte for GC analysis.

Research Findings from Analogous Compounds

For instance, in the lipase-catalyzed desymmetrization of 2-methyl-1,3-propanediol, the enantiomeric excess of the resulting monoacetate and the remaining diol is typically determined by chiral GC or HPLC. The diol enantiomers are often converted to more volatile derivatives, such as acetates or silyl (B83357) ethers, for GC analysis.

A general procedure for determining the enantiomeric excess of a chiral diol would involve the following steps:

Sample Preparation: If necessary, derivatization of the diol enantiomers to a suitable form for chromatography.

Chromatographic Separation: Injection of the sample onto a chiral GC or HPLC column.

Detection: As the enantiomers are separated and elute from the column at different retention times, they are detected by a suitable detector (e.g., Flame Ionization Detector for GC, UV or Mass Spectrometer for HPLC).

Quantification: The area of each enantiomer's peak is integrated, and the enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

Illustrative Data Table (Hypothetical for this compound diacetate)

Since no specific data is available for the target compound, the following table is a hypothetical representation of what a data table for the chiral GC analysis of derivatized this compound might look like, based on common practices for similar compounds.

| Parameter | Value |

| Chromatograph | Gas Chromatograph |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Stationary Phase | e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), then ramp to 220 °C at 5 °C/min |

| Retention Time (R-enantiomer) | Hypothetical: 15.2 min |

| Retention Time (S-enantiomer) | Hypothetical: 15.8 min |

| Resolution (Rs) | > 1.5 |

Computational Chemistry and Molecular Modeling Studies of 2 Benzyl 2 Methyl 1,3 Propanediol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. epstem.net For 2-benzyl-2-methyl-1,3-propanediol, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set would be used to determine its most stable three-dimensional structure (conformation). epstem.netaun.edu.eg These calculations involve optimizing the molecular geometry to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. epstem.net

Furthermore, these calculations elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the energy gap between them (E_gap = E_LUMO - E_HOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. epstem.net A map of the molecular electrostatic potential (MEP) can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. Analysis of Mulliken atomic charges reveals the partial charge on each atom, with calculations on similar benzyl-containing structures showing how electronegative atoms create regions of negative charge. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties for this compound (Note: This data is illustrative, based on standard computational outputs for similar molecules.)

| Property | Predicted Value/Description | Significance |

| Optimized Geometry | Specific bond lengths (e.g., C-C, C-O, O-H) and angles. | Defines the most stable 3D conformation of the molecule. |

| HOMO Energy | e.g., -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | e.g., +1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | e.g., 7.7 eV | Indicates chemical reactivity and kinetic stability. epstem.net |

| Mulliken Charges | Partial charges on O, C, and H atoms. | Highlights charge distribution and polar regions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualization of electron density. | Predicts sites for intermolecular interactions. epstem.net |

Molecular Dynamics Simulations of Diol Behavior

While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion. This can provide insights into its bulk properties and interactions in various environments. For instance, the unique branched structure of related diols like 2-methyl-1,3-propanediol (B1210203) is known to inhibit crystallization, allowing it to remain liquid at low temperatures. dcc.com.tw MD simulations could explore whether the addition of the bulky benzyl (B1604629) group to this diol backbone enhances or alters this property by tracking molecular arrangements in a simulated cooling process.

Simulations could model the diol in solution to study its solvation shell and interactions with solvent molecules, or its behavior within a polymer matrix, which is relevant as diols are used in polyester (B1180765) and polyurethane synthesis. dcc.com.tw Studies on similar molecules with benzyl groups have used MD to understand how they self-assemble and order on surfaces, a methodology that could be adapted to study the interfacial behavior of this compound. elsevierpure.com

Prediction of Spectroscopic Parameters (e.g., Collision Cross Section)

Computational methods are routinely used to predict spectroscopic parameters that can be validated experimentally. One such parameter is the collision cross section (CCS), which is a measure of an ion's size and shape in the gas phase, determined by ion mobility-mass spectrometry. For a structurally similar compound, 2-benzyl-2-(2-methylphenyl)propane-1,3-diol, a predicted CCS value is available. nih.gov The prediction of CCS values is a rapidly advancing field, with methods being developed to derive them from 2D molecular descriptors, which is faster than traditional 3D structure-based calculations. rsc.org

Quantum chemical calculations are also used to predict nuclear magnetic resonance (NMR) and infrared (IR) spectra. epstem.net By using methods like the Gauge-Independent Atomic Orbital (GIAO) method, one can calculate the theoretical ¹H and ¹³C NMR chemical shifts for the molecule in a given solvent. epstem.net Similarly, vibrational frequency calculations can generate a theoretical IR spectrum. The calculated frequencies are often scaled to correct for approximations in the computational method and anharmonicity, allowing for a direct comparison with experimental IR data. epstem.net

Table 2: Predicted Spectroscopic Parameters for this compound and Related Compounds

| Parameter | Method/Compound | Predicted Value | Reference |

| Collision Cross Section (CCS) | 2-Benzyl-2-(2-methylphenyl)propane-1,3-diol | 40.5 Ų | nih.gov |

| ¹H NMR Chemical Shifts | GIAO Method | Calculated ppm values for each proton | epstem.net |

| ¹³C NMR Chemical Shifts | GIAO Method | Calculated ppm values for each carbon | epstem.net |

| IR Vibrational Frequencies | DFT/B3LYP | Calculated cm⁻¹ values for key functional groups (e.g., O-H stretch, C-H stretch) | epstem.net |

Elucidation of Reaction Mechanisms (e.g., Enzymatic Stereoselectivity)

Computational chemistry is invaluable for investigating reaction mechanisms, including those involving enzymes. For example, studies on benzylsuccinate synthase, an enzyme that adds fumarate (B1241708) to toluene, have used experimental and likely computational approaches to determine the reaction's stereochemistry. nih.gov It was found that the reaction proceeds via an inversion of configuration at the methyl group of toluene. nih.gov

For this compound, computational modeling could be used to explore its potential metabolic pathways or its role in catalyzed chemical reactions. Kinetic studies on the dehydrogenation of a similar diol, 1-phenyl-1,3-propanediol, have been performed to develop a kinetic model of the reaction. abo.fi By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a proposed reaction. This allows for the determination of activation barriers, which are crucial for understanding reaction rates and identifying the most likely mechanistic pathway. Such models could predict whether an enzymatic transformation of this compound would be stereoselective and which enantiomer would be preferentially formed.

In Silico Analysis of Molecular Interactions (e.g., with biological targets for mechanistic hypothesis generation)

In silico analysis, particularly molecular docking, is a cornerstone of modern drug discovery and mechanistic biology. nih.gov This technique predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex, such as a small molecule binding to a protein receptor. nih.gov Related simple diols, like 2-methyl-2-propyl-1,3-propanediol, are known to have biological activity and serve as precursors to tranquilizers like meprobamate. wikipedia.org This suggests that this compound could potentially interact with biological targets in the central nervous system.

Molecular docking could be used to screen this compound against a library of known biological structures to generate hypotheses about its potential targets. For a given protein target, docking simulations would place the diol into the binding site in various conformations and calculate a "docking score," which estimates the binding free energy. The benzyl group is a common feature in many drugs, such as the SGLT-2 inhibitor Dapagliflozin, where it plays a key role in fitting into the receptor's binding pocket. wikipedia.org By analyzing the predicted binding pose of this compound, researchers could identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and generate hypotheses about its mechanism of action, guiding future experimental validation. nih.gov

Applications in Materials Science and Polymer Chemistry

Role as a Monomer and Chain Extender in Polymer Synthesis

2-Benzyl-2-methyl-1,3-propanediol serves as a difunctional monomer, possessing two primary hydroxyl groups that can react with various co-monomers to form a range of polymeric materials. It is particularly effective as a chain extender in condensation polymerization, where low-molecular-weight diols are used to build the molecular weight of prepolymers and form the "hard segments" in segmented copolymers.

In polyurethane (PU) chemistry, chain extenders are crucial in defining the final properties of the elastomer. They react with isocyanate-terminated prepolymers to create hard segments, which physically crosslink the soft, amorphous polyol segments. The structure of the chain extender dictates the packing efficiency, morphology, and properties of these hard domains.

The incorporation of this compound as a chain extender in polyurethane systems, such as those based on 4,4'-diphenylmethane diisocyanate (MDI), is expected to impart specific properties. While direct research on this specific diol is limited, studies on analogous structures provide significant insight. For instance, using 2-methyl-1,3-propanediol (B1210203) (MPO) as a chain extender can produce polyurethane elastomers that are notably soft, resilient, and transparent. google.com The presence of side groups on the chain extender, such as a methyl group, increases the occupied space, which can improve the damping and vibration isolation properties of the resulting elastomer. myu-group.co.jp

The addition of a benzyl (B1604629) group, as in this compound, introduces significant bulk and aromatic character. Research comparing ethyl and benzyl groups in polyurethane networks has shown that the phenyl groups from the benzyl substituent lead to stronger interfacial attraction and better phase mixing between polymer segments. nih.gov This improved miscibility and the specific interactions involving the benzyl group can enhance properties like tensile strength and water resistance. nih.gov Therefore, using this compound as a chain extender can be a strategic choice for creating clear, pliable, and high-performance polyurethane elastomers and sealants with tailored mechanical properties. dcc.com.twgantrade.com

Table 1: Expected Influence of Chain Extender Structure on Polyurethane Properties

| Chain Extender | Key Structural Feature(s) | Expected Impact on Polyurethane Properties |

|---|---|---|

| 1,4-Butanediol (BDO) | Linear, symmetrical | High hard segment crystallinity, leading to stiff and hard elastomers. |

| 2-Methyl-1,3-propanediol (MPO) | Branched (methyl group) | Disrupts hard segment packing, increases flexibility and clarity, improves damping. google.commyu-group.co.jp |

| This compound | Branched (methyl group), Bulky aromatic (benzyl group) | Significantly disrupts crystallinity, enhances flexibility and transparency, improves phase miscibility and damping properties due to steric hindrance and phenyl group interactions. nih.gov |

Polyester (B1180765) Resins (e.g., Unsaturated and Saturated Polyesters)

This compound is a highly effective glycol component in the synthesis of both saturated and unsaturated polyester resins. Its two primary hydroxyl groups allow for rapid esterification. dcc.com.twgantrade.com The most significant contribution of this diol stems from its branched, asymmetric structure.

In unsaturated polyester resins (UPRs) , which are often dissolved in a reactive diluent like styrene (B11656) and cured to form thermoset composites, the choice of glycol is critical. Using a branched, non-linear diol like 2-methyl-1,3-propanediol (MPO) provides polyesters with excellent styrene miscibility, leading to clearer, more stable resin solutions. dcc.com.tw This structure imparts an excellent balance of tensile strength, elongation, and flexibility to the final cured product. dcc.com.twgantrade.com It allows for the creation of tougher resins without compromising chemical and water resistance. dcc.com.twgantrade.com Introducing this compound into UPR formulations is expected to further enhance these benefits, particularly in improving toughness and flexibility due to the significant disruption of chain packing caused by the bulky benzyl group. google.com

In saturated polyesters , used widely in coatings, the structure of this compound offers a unique advantage. It can act as a flexibilizing monomer in polyesters with high aromatic content (e.g., those made with phthalic, isophthalic, or terephthalic acids). dcc.com.tw Its structure effectively prevents the crystallization that often occurs in such polyesters, which would otherwise make them insoluble and brittle. dcc.com.twgantrade.com This allows for the formulation of high-performance coatings that uniquely couple flexibility with hardness. dcc.com.tw

Polycarbonate polyols are important intermediates, particularly as the soft segment in high-performance polyurethanes. They are typically synthesized through the transesterification of diols with a carbonate source, such as dimethyl carbonate (DMC). rsc.org

The incorporation of this compound into a polycarbonate backbone is a prime example of molecular architecture influencing material state. Linear diols tend to produce solid, semi-crystalline polycarbonates. However, the branched, asymmetric structure of this diol inhibits crystallization. dcc.com.tw This disruption of chain regularity results in the formation of amorphous polycarbonate polyols that are liquid at room temperature. dcc.com.twgantrade.com These liquid intermediates are highly valuable in the formulation of coatings, adhesives, and as soft-segment precursors for polyurethanes, offering excellent processing characteristics and compatibility. dcc.com.twgantrade.com

Diols can be converted into functional monomers for free-radical curing systems by reacting their hydroxyl groups with acrylic acid, methacrylic acid, or their derivatives. google.commdpi.com The resulting di-acrylate or di-methacrylate monomers are key components in formulations that are cured using ultraviolet (UV) light or thermal energy.

The di(meth)acrylate derivative of this compound would be a highly functional crosslinking monomer. The presence of the benzyl group in the monomer's structure is particularly noteworthy. Benzyl (meth)acrylate monomers are known to be useful in preparing polymers with a high refractive index. google.com This makes the (meth)acrylated version of this compound a promising candidate for applications in optical films and coatings where clarity and a high refractive index are desired. google.com Furthermore, the bulky structure would influence the network formation during curing, impacting properties such as hardness, chemical resistance, and toughness in the final cured material, making it suitable for advanced coatings, adhesives, and 3D printing resins. arkema.com

Influence of this compound Structure on Polymer Properties

The specific chemical structure of a monomer is a primary determinant of the macroscopic properties of the resulting polymer. The combination of a methyl group and a benzyl group on a central quaternary carbon in this compound has a profound effect on polymer morphology.

Polymer chains with regular, linear structures can pack closely together into ordered crystalline domains. This crystallinity generally increases rigidity, opacity, and melting point but can also lead to brittleness. The introduction of structural irregularities is a key strategy to control and reduce crystallinity, thereby promoting an amorphous character.

This compound is an exceptionally effective monomer for disrupting crystallinity. Its impact can be attributed to several structural features:

Asymmetry: The molecule is inherently asymmetric, which prevents the kind of regular, repeating polymer backbone structure necessary for efficient crystal packing.

Branching: The presence of two side groups (methyl and benzyl) creates a branched structure that sterically hinders polymer chains from aligning.

Bulky Aromatic Group: The benzyl group is particularly large and rigid, creating significant free volume and preventing the close approach of polymer chains.

This effect is clearly observed in various polymer systems. In polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), which is normally highly crystalline and opaque, incorporating a branched diol like MPO can modify its structure to produce transparent resins. dcc.com.twgantrade.com The bulky benzyl group in this compound would amplify this effect. In polyurethanes, the use of such asymmetric chain extenders disrupts the regular hydrogen bonding and packing of hard segments, leading to a more amorphous morphology with enhanced flexibility and clarity. google.comnih.gov Similarly, polycarbonates synthesized with this diol are amorphous and liquid due to the prevention of crystallization. dcc.com.twgantrade.com This ability to force an amorphous structure makes this compound a powerful tool for designing polymers with high clarity, flexibility, and solubility. dcc.com.twgantrade.com

Modification of Mechanical Properties (e.g., Tensile Strength, Elongation, Flexibility, Toughness)

There is no specific data available in the searched literature detailing the effects of incorporating this compound on the mechanical properties of polymers. Research findings and data tables concerning its impact on tensile strength, elongation, flexibility, or toughness of materials have not been published in the reviewed sources.

Alterations in Thermal Behavior (e.g., Glass Transition and Melting Temperatures)

Information regarding the influence of this compound on the thermal behavior of polymers, such as specific shifts in glass transition (Tg) or melting temperatures (Tm), is not present in the available scientific literature. chemsynthesis.comnih.govsigmaaldrich.comresearchgate.net While the thermal transitions of polymers are a critical area of study, specific data for polymers modified with this particular diol are not documented.

Contribution to Enhanced Dyeability in Modified Polyethylene Terephthalate (PET)

No research was found that documents the use or effect of this compound as a modifier for enhancing the dyeability of polyethylene terephthalate (PET). While other diols are used to modify PET, the contribution of this compound to this specific application is not reported in the available sources. riverocean.com.tw

Development of Bio-based Polymers and Sustainable Materials

The role of this compound in the development of bio-based or sustainable polymers is not documented in the searched scientific literature. The development of polymers from renewable resources is a significant field, often utilizing bio-derived monomers like bio-1,3-propanediol or bio-1,4-butanediol. gantrade.comresearchgate.netwikipedia.org However, there is no indication that this compound is currently utilized or being researched for these applications.

Applications in Adhesives, Sealants, and Coatings

Specific examples or detailed research findings on the application of this compound in the formulation of adhesives, sealants, or coatings are not available in the reviewed literature. While diols are fundamental building blocks in polyurethanes and polyesters used for these applications, the performance characteristics imparted by the specific structure of this compound have not been reported. gantrade.comrelicchemicals.in

Exploration of Biological Activity and Mechanistic Insights in Vitro and Non Clinical Research

Investigation of Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

Currently, there is a notable lack of publicly available scientific literature and data regarding the specific interactions of 2-Benzyl-2-methyl-1,3-propanediol with molecular targets such as enzymes or receptors. Comprehensive studies to elucidate these potential interactions have not been reported. Commercial suppliers of this compound for research purposes also indicate a lack of analytical data. sigmaaldrich.comsigmaaldrich.com

Modulation of Biochemical Pathways

Detailed investigations into the effects of this compound on biochemical pathways are not present in the current body of scientific research. As such, its role in modulating any specific cellular signaling or metabolic pathways remains uncharacterized.

Role as a Building Block for Biologically Active Molecules

While direct studies on this compound are limited, the closely related compound, 2-benzyl-1,3-propanediol (B49509), has been utilized as a chemical intermediate in the synthesis of molecules with demonstrated biological activity. It serves as a reagent in the asymmetric synthesis of pseudosymmetric sulfoximine (B86345) inhibitors targeting HIV-1 protease. usbio.net Furthermore, it is used in the creation of N-(3-acyloxy-2-benzylpropyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea derivatives, which have been identified as potent agonists of the vanilloid receptor and exhibit analgesic properties. usbio.net This suggests a potential, though not yet explored, utility for this compound as a structural motif in medicinal chemistry.

In Vitro Assays for Cellular Response Mechanisms (e.g., Antiproliferative Activity in Cell Lines for mechanistic studies)

There is no available data from in vitro assays to describe the cellular response mechanisms to this compound. Studies on its potential antiproliferative activity in cell lines or other mechanistic cellular assays have not been published in the peer-reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies Related to Molecular Structure

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted for this specific molecule. SAR studies require a set of analogous compounds with varying structural features and corresponding biological activity data to determine which parts of the molecule are crucial for its effects.

Future Research Directions and Perspectives for 2 Benzyl 2 Methyl 1,3 Propanediol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Benzyl-2-methyl-1,3-propanediol will likely focus on efficiency, sustainability, and the use of renewable feedstocks. Current industrial syntheses for similar 1,3-diols often rely on petrochemical sources and multi-step processes, such as aldol condensation followed by hydrogenation. wikipedia.org Future research could pivot towards more sustainable and atom-economical routes.

One promising avenue is the integration of biocatalysis and chemical catalysis. For instance, a process analogous to the bioconversion of 2-methyl-1,3-propanediol (B1210203) (2M1,3PD) to intermediates like 3-hydroxy-2-methylpropionic acid could be explored. rsc.org This could involve using engineered microorganisms to produce a precursor molecule from renewable sources like glucose, which is then chemically converted to the final diol. Such integrated processes represent an environmentally benign alternative to conventional methods. rsc.org

Another key area will be the development of catalytic systems that can construct the core structure from readily available platform chemicals. This could involve novel hydroformylation or condensation reactions that are highly selective and operate under mild conditions, minimizing energy consumption and waste generation. Research into catalysts that can utilize CO2 as a C1 feedstock for building parts of the carbon skeleton is also a forward-looking goal in sustainable chemistry. acs.org

| Potential Synthetic Strategy | Description | Key Research Focus |

| Bio-based Integrated Synthesis | Utilization of engineered microbes to convert sugars into a key intermediate, followed by chemical finishing steps. | Strain development, optimization of fermentation, and efficient catalytic conversion of bio-based intermediates. |

| Advanced Catalytic Routes | Development of novel homogeneous or heterogeneous catalysts for one-pot synthesis from simple, abundant precursors. | Catalyst design for high selectivity, reaction engineering for continuous processes, and use of green solvents. |

| Renewable Feedstock Conversion | Direct conversion of biomass-derived platform molecules (e.g., from lignin) into the target diol or its precursors. | Lignin valorization pathways, catalytic hydrodeoxygenation, and selective C-C bond formation. |

Advanced Studies in Stereoselective Synthesis and Chiral Recognition

The C2 carbon of this compound is a quaternary chiral center, meaning the compound can exist as two non-superimposable enantiomers. The development of methods to selectively synthesize one enantiomer over the other (stereoselective synthesis) is a significant and challenging frontier. Such stereodefined diols are invaluable building blocks in the synthesis of complex, biologically active natural products and pharmaceuticals. nih.gov

Future research will likely pursue catalytic asymmetric methods to achieve this. This could involve:

Chiral Organocatalysis: Employing chiral diols, such as derivatives of BINOL or TADDOL, as catalysts that can create a chiral environment to direct the formation of one specific enantiomer. nih.govsigmaaldrich.com

Transition-Metal Catalysis: Using chiral ligands complexed to transition metals to catalyze key bond-forming reactions with high enantioselectivity.

Furthermore, the ability to recognize and separate the enantiomers is crucial. The chiral recognition of tertiary alcohols is a known challenge due to steric hindrance. nih.gov Advanced analytical and separation techniques will be needed. Research into novel chiral sensors, such as chiral bisselenoureas that act as strong hydrogen-bonding donors, could provide a powerful tool for the rapid and accurate determination of enantiomeric excess (ee). nih.gov Understanding the principles of chiral self-recognition, where molecules of the same chirality preferentially interact, could also inform the development of novel resolution techniques. rsc.org

Expansion of Applications in High-Performance Specialty Materials

The incorporation of this compound as a monomer in polymer synthesis is a highly promising area of future research. Its structural analogue, 2-methyl-1,3-propanediol (MPO), is already used to enhance the properties of polyesters and polyurethanes by introducing a branched structure that disrupts crystallinity and improves flexibility. dcc.com.twgantrade.com

The presence of the benzyl (B1604629) group in this compound is expected to impart a unique combination of properties:

Increased Thermal Stability and Rigidity: The aromatic ring of the benzyl group can increase the glass transition temperature (Tg) of polymers, making them suitable for high-temperature applications.

Modified Mechanical Properties: The bulky benzyl group can influence chain packing, potentially leading to materials with a tailored balance of toughness, hardness, and flexibility. gantrade.com

Enhanced Optical Properties: The aromatic moiety may increase the refractive index of resulting polymers, a desirable trait for optical lenses and coatings.

Improved Chemical Resistance: The benzyl group could enhance the resistance of polymers to certain solvents and chemical agents.

Future research will focus on synthesizing a range of polymers, including saturated and unsaturated polyesters, polyurethanes, and polycarbonates, using this diol. gantrade.com Studies will systematically investigate how its incorporation affects the thermal, mechanical, and optical properties of these materials, opening doors for its use in high-performance coatings, adhesives, sealants, and engineering thermoplastics. gantrade.comacs.org

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

While many simple diols like 1,3-propanediol (B51772) have established roles in pharmaceuticals and personal care products as solvents or humectants, the specific biological interactions of this compound are unknown. drugbank.commdpi.com Future research should aim to elucidate these interactions at a molecular level.

The compound's structure, featuring both hydrophobic (benzyl group) and hydrophilic (two hydroxyl groups) regions, gives it an amphiphilic character. This suggests potential interactions with biological macromolecules like proteins. The benzyl group can participate in several key non-covalent interactions that are fundamental to molecular recognition in biological systems: nih.gov

Hydrophobic Interactions: The phenyl ring can embed into hydrophobic pockets within protein active sites.

π-Stacking: The aromatic ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The electron-rich face of the aromatic ring can interact favorably with cationic species, such as protonated amino acid residues.

Computational modeling, including molecular docking and molecular dynamics simulations, will be a critical tool to predict and analyze potential binding modes with various protein targets. Experimental validation using biophysical techniques could then confirm these interactions. Such fundamental studies could reveal potential applications in drug delivery, biomaterials, or as a novel excipient in pharmaceutical formulations.

Integration into Circular Economy and Green Chemistry Initiatives

Aligning the lifecycle of this compound with the principles of the circular economy and green chemistry is a critical future objective. This involves developing sustainable production methods and designing end-of-life options that minimize environmental impact.

A key research direction is its use as a monomer for creating biodegradable polymers. Aliphatic polyesters are a major class of biodegradable polymers, and their properties can be tuned by the choice of monomer. mdpi.comnih.gov Research has shown that thermoplastic elastomers synthesized from 2-methyl-1,3-propanediol and other renewable monomers like glutaric acid and lactide exhibit promising biodegradability. mdpi.comresearchgate.net Future studies could synthesize analogous triblock copolymers using this compound to create biodegradable materials with enhanced thermal and mechanical properties. The introduction of the benzyl group could modulate the degradation rate and performance of these materials. nih.gov

Furthermore, designing polymers for chemical recyclability is a cornerstone of the circular economy. Research should explore catalytic methods to efficiently depolymerize polyesters made from this compound, allowing for the recovery and reuse of the diol monomer. acs.org This "closing the loop" approach, combined with a bio-based synthesis route, would position this compound as a truly sustainable chemical building block for a new generation of high-performance, environmentally responsible materials. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.